4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate
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Overview
Description
“4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate” is a chemical compound with the CAS Number: 331460-43-6 . It has a molecular weight of 322.4 and is known for its diverse scientific applications.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C21H22O3 . The InChI Code for the compound is 1S/C21H22O3/c1-15-5-10-17 (11-6-15)19 (22)14-9-16-7-12-18 (13-8-16)24-20 (23)21 (2,3)4/h5-14H,1-4H3/b14-9+ .Physical and Chemical Properties Analysis
The compound is a solid in its physical form . More specific physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Stereoselective Synthesis and Catalysis
The Au-catalyzed synthesis of (1Z,3E)-2-pivaloxy-1,3-dienes from propargylic pivalates showcases the application of pivalate groups in facilitating selective transformations in organic synthesis. This process allows for the production of dienes with various functionalities, highlighting the role of pivalates in stereoselective synthesis and catalysis (Guotao Li, Guozhu Zhang, & Liming Zhang, 2008).
Cross-Coupling Reactions
The nickel-catalyzed phosphorylation of phenol derivatives via C-O/P-H cross-coupling illustrates another application, where phenyl pivalates are used to afford aryl phosphonates and aryl phosphine oxides in good to high yields. This underscores the utility of pivalate moieties in facilitating cross-coupling reactions, a cornerstone technique in the synthesis of complex molecules (Jia Yang et al., 2016).
Photoinitiation Efficiency
Photoinitiators containing phenylthioether-substituted thiophene groups and oxime ester groups, which show excellent absorption under LED irradiation, are another area of application. These compounds demonstrate the role of specific moieties in enhancing photoinitiation efficiency for radical photopolymerization, which is crucial for advanced material processing and manufacturing (Weijie Wang et al., 2021).
Luminescence and Magnetic Properties
Research on dinuclear lanthanide pivalate complexes with chelating N-donor ligands has explored their magnetic and luminescence properties. These studies provide insights into the use of pivalate complexes in the development of light-conversion molecular devices and highlight the intersection of chemistry with material science for optical applications (I. G. Fomina et al., 2012).
Catalytic Arylation
The palladium-catalyzed benzene arylation incorporating catalytic pivalic acid as a proton shuttle demonstrates the critical role of pivalates in facilitating high-yield reactions. This research area illustrates the compound's utility in the design of catalytic systems for efficient organic synthesis (M. Lafrance & K. Fagnou, 2006).
Safety and Hazards
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-15-5-10-17(11-6-15)19(22)14-9-16-7-12-18(13-8-16)24-20(23)21(2,3)4/h5-14H,1-4H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNYNQFARJRGZ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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